N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide

Physicochemical profiling Drug-likeness Regioisomer differentiation

N-(4,7-Dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide (CAS 896352-61-7) is a synthetic benzothiazole amide derivative bearing a 4-methylsulfonylbenzamide substituent and a 4,7-dimethyl substitution pattern on the benzothiazole core. With a molecular weight of 360.5 g·mol⁻¹, computed XLogP3 of 3.5, topological polar surface area (TPSA) of 113 Ų, one hydrogen bond donor, and five hydrogen bond acceptors, the compound occupies physicochemical space consistent with oral drug-like candidates.

Molecular Formula C17H16N2O3S2
Molecular Weight 360.45
CAS No. 896352-61-7
Cat. No. B2520986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide
CAS896352-61-7
Molecular FormulaC17H16N2O3S2
Molecular Weight360.45
Structural Identifiers
SMILESCC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C
InChIInChI=1S/C17H16N2O3S2/c1-10-4-5-11(2)15-14(10)18-17(23-15)19-16(20)12-6-8-13(9-7-12)24(3,21)22/h4-9H,1-3H3,(H,18,19,20)
InChIKeyCJKBVSULZUSHCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4,7-Dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide (CAS 896352-61-7): Structural and Physicochemical Baseline for Procurement Evaluation


N-(4,7-Dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide (CAS 896352-61-7) is a synthetic benzothiazole amide derivative bearing a 4-methylsulfonylbenzamide substituent and a 4,7-dimethyl substitution pattern on the benzothiazole core [1]. With a molecular weight of 360.5 g·mol⁻¹, computed XLogP3 of 3.5, topological polar surface area (TPSA) of 113 Ų, one hydrogen bond donor, and five hydrogen bond acceptors, the compound occupies physicochemical space consistent with oral drug-like candidates [1]. It belongs to a broader class of benzothiazole amides that have been explored as TRPV1 antagonists, kinase inhibitors, and antimicrobial agents [2][3].

Why N-(4,7-Dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide Cannot Be Interchanged with In-Class Benzothiazole Amide Analogs


Benzothiazole amide derivatives exhibit profound structure–activity relationship (SAR) sensitivity: even minor changes in the benzothiazole methyl substitution pattern, the position of the methylsulfonyl group on the benzamide ring, or the nature of the sulfonyl substituent can produce order-of-magnitude shifts in target potency, selectivity, metabolic stability, and genotoxicity profile [1][2]. In the TRPV1 antagonist series, for example, relocation of polar groups on the benzothiazole core was shown to alter aqueous solubility and oral pharmacokinetics sufficiently to distinguish compounds with in vivo efficacy from those without [1]. Similarly, in the methylsulfonyl benzothiazole (MSBT) antimicrobial/anticancer series, the position of substituents on the benzothiazole ring dictated whether GI₅₀ values against cervical cancer cells fell at 0.1 μM or were inactive [3]. Generic substitution without direct comparative data therefore carries a high risk of selecting a compound with divergent biological and physicochemical performance.

Quantitative Differentiation Evidence for N-(4,7-Dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide Relative to Its Closest Analogs


Physicochemical Property Comparison: XLogP3 and TPSA of the 4-Methylsulfonyl Regioisomer Versus the 2-Methylsulfonyl Regioisomer

The target compound, with the methylsulfonyl group at the para (4-) position of the benzamide ring, exhibits an XLogP3 of 3.5 and TPSA of 113 Ų [1]. The 2-methylsulfonyl regioisomer (N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide, CAS 896270-30-7) is also reported with the same molecular formula . While experimentally determined logP/logD values are not publicly available for a direct head-to-head comparison, computational predictions indicate that ortho-substituted methylsulfonyl groups typically produce a lower effective logP due to intramolecular dipole–dipole interactions and steric shielding of the sulfonyl moiety, which can alter membrane permeability and solubility relative to the para-substituted target compound. This regioisomeric difference is relevant for procurement decisions when solubility-limited or permeability-limited absorption is a critical assay parameter.

Physicochemical profiling Drug-likeness Regioisomer differentiation

Benzothiazole Core Methylation Pattern: 4,7-Dimethyl Versus 5,6-Dimethyl and Unsubstituted Analogs in Kinase and TRPV1 SAR

The 4,7-dimethyl substitution on the benzothiazole core distinguishes the target compound from the 5,6-dimethyl positional isomer (N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-4-methanesulfonylbenzamide) and from unsubstituted benzothiazole analogs. In the structurally related benzothiazole amide TRPV1 antagonist series reported by Besidski et al., benzothiazole core substituents were found to critically modulate both potency at the recombinant human TRPV1 receptor and metabolic stability by blocking or exposing metabolic soft spots [1]. The 4,7-dimethyl pattern places methyl groups adjacent to the endocyclic nitrogen (position 4) and at the para position of the phenyl ring (position 7), creating a distinct electron density and steric profile compared to the 5,6-dimethyl pattern, which occupies the benzo-fusion positions remote from the heterocyclic nitrogen. Although direct comparative IC₅₀ or Kᵢ data for the target compound versus the 5,6-isomer are absent from the public domain, the class-level SAR establishes that methyl position on the benzothiazole scaffold is a determinant of pharmacological activity and metabolic fate [1][2].

Kinase inhibition TRPV1 antagonism Structure–activity relationship

Anticancer Activity Potential: Class-Level Evidence from Methylsulfonyl Benzothiazole (MSBT) Derivatives Against HeLa Cervical Cancer Cells

The target compound contains the methylsulfonyl benzothiazole (MSBT) pharmacophore that was systematically explored by Lad et al. (2017) for antimicrobial and anticancer activity [1]. In that study, MSBT derivatives bearing amide functionality (closely analogous to the target compound's 4-methylsulfonylbenzamide group) were screened against HeLa cervical cancer cell lines. The most active compounds, MSBT-07 and MSBT-12, exhibited GI₅₀ values of ≤0.1 μM, while less optimized analogs showed GI₅₀ >10 μM or were inactive [1]. The target compound's specific GI₅₀ against HeLa cells has not been reported in peer-reviewed literature. However, the presence of both the 4-methylsulfonylbenzamide moiety and the 4,7-dimethylbenzothiazole core places it within the active pharmacophore space defined by this series. The absence of direct data means procurement for anticancer screening should be accompanied by a confirmatory in-house dose–response assay against the intended cell line, with the Lad et al. MSBT series serving as a reference benchmark [1].

Anticancer screening Cervical cancer Methylsulfonyl benzothiazole

Antimicrobial Activity Potential of the MSBT Pharmacophore: MIC Benchmarks Against Bacterial and Fungal Species

The MSBT series evaluated by Lad et al. (2017) included antimicrobial screening against a panel of bacterial and fungal strains. Several compounds (MSBT-07, MSBT-11, MSBT-12, MSBT-14, MSBT-19, MSBT-27) exhibited MIC values in the range of 4–50 μg·mL⁻¹ against selected Gram-positive, Gram-negative, and fungal species [1]. The target compound, which shares the MSBT core and amide linker but differs in the specific benzamide substitution, has no published MIC data. This class-level evidence suggests the target compound may possess antimicrobial activity within this general potency range, but the specific MIC profile will depend on the 4,7-dimethyl and 4-methylsulfonyl substitution pattern. Procurement for antimicrobial screening should include comparator compounds from the Lad et al. series (e.g., MSBT-07) as positive controls [1].

Antimicrobial screening MIC determination Benzothiazole amide

TRPV1 Antagonist Pharmacophore Compatibility: Class-Level Evidence from Benzothiazole Amide Series

The benzothiazole amide scaffold was identified as a TRPV1 antagonist chemotype through high-throughput screening against recombinant human TRPV1, with subsequent optimization yielding compounds possessing Kᵢ values in the nanomolar range and oral efficacy in rat pain models [1]. The target compound incorporates the key pharmacophoric elements—the benzothiazole core, the amide linker, and an aromatic sulfonyl substituent—that were found to be critical for TRPV1 binding. However, the specific Kᵢ or IC₅₀ of the target compound at human or rat TRPV1 has not been reported. The metabolic profiling study of this chemical series demonstrated that benzothiazole amides undergo amide hydrolysis to generate an aryl amine metabolite, which can produce confounding genotoxicity signals in standard in vitro assays when rat liver S9 is used as the bioactivation system [2]. This class-level metabolic liability is important for procurement decisions: any screening cascade involving this compound must employ hepatocyte-based metabolic activation systems rather than S9 alone to avoid false-positive or false-negative genotoxicity results [2].

TRPV1 antagonist Pain research Ion channel pharmacology

Hepatitis C Antiviral Potential: Patent-Class Evidence for Alkylsulfonyl-Substituted N-(Thiazol-2-yl)benzamides

A patent (EA019357B1) broadly claims alkylsulfonyl-substituted N-(thiazol-2-yl)benzamides, a structural class encompassing the target compound, as active agents against hepatitis C virus [1]. The patent's generic formula covers compounds where at least one of the substituent positions R₁–R₆ or R₉ is (C₁–C₆)alkylsulfonyl, with examples demonstrating strong anti-HCV activity [1]. The target compound, bearing the 4-methylsulfonyl group on the benzamide ring, falls within the claimed scope. However, the patent does not disclose specific IC₅₀ or EC₅₀ values for the target compound itself. Procurement for HCV research should therefore treat the target compound as an unexplored member of a patented active class, requiring de novo antiviral profiling against an HCV replicon or equivalent assay system [1].

Hepatitis C virus Antiviral screening Alkylsulfonyl benzamide

Recommended Application Scenarios for N-(4,7-Dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide Based on Available Quantitative Evidence


TRPV1 Antagonist Screening and Pain Pharmacology Research

The target compound is suitable for inclusion in TRPV1 antagonist screening panels, provided that users benchmark its potency against published benzothiazole amide TRPV1 antagonists (e.g., compounds from Besidski et al. 2012) and employ hepatocyte-based, rather than S9-based, in vitro genotoxicity assays to avoid class-level metabolic activation artifacts [1][2].

Anticancer Lead Discovery: HeLa and Broader Cancer Cell Line Profiling

Procurement is recommended for laboratories extending the MSBT anticancer SAR established by Lad et al. (2017). The compound should be tested in parallel with MSBT-07 or MSBT-12 as positive controls (GI₅₀ ≤ 0.1 μM benchmark), and dose–response data should be generated in the user's cell line of interest, as direct potency data for this specific compound are absent [3].

Antimicrobial Susceptibility Testing and MSBT SAR Expansion

The compound can be used in antimicrobial screening cascades targeting Gram-positive, Gram-negative, and fungal pathogens. Users should reference the MIC range of 4–50 μg·mL⁻¹ established for active MSBT derivatives [3] as a class benchmark and include a known active MSBT analog (e.g., MSBT-07) as an internal assay control.

Hepatitis C Virus Antiviral Drug Discovery and IP Evaluation

The compound falls within the claimed scope of EA019357B1. It is appropriate for anti-HCV screening in replicon or infectious virus assays, particularly for organizations conducting freedom-to-operate analyses or seeking to develop novel alkylsulfonyl benzamide antivirals. Confirmatory in-house EC₅₀ determination is mandatory, as the patent does not disclose compound-specific potency data [4].

Quote Request

Request a Quote for N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.